![molecular formula C21H26N6O2 B2808228 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide CAS No. 2035000-46-3](/img/structure/B2808228.png)
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide
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Overview
Description
“N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide” is a complex organic compound. It contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a morpholino group, a pyrrolidinyl group, and a cinnamamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Metal-Organic Frameworks (MOFs) for Electrocatalysis
MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. In recent research, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide has been employed as a ligand in the synthesis of MOFs. For instance, Co-based MOFs incorporating this ligand have shown promise as efficient electrocatalysts for the oxygen reduction reaction (ORR) . These MOFs exhibit remarkable 3D networks, with regular porous frameworks and cylindrical channels partitioned by the ligands. Additionally, they can be used as precursors to prepare Co, N-codoped porous carbon materials, which demonstrate excellent ORR performance.
Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, including triazine derivatives, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. While specific studies on N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide are limited, its structural features make it an interesting scaffold for drug design. Further investigations could reveal its interactions with biological targets and potential therapeutic applications .
Kinase Inhibition in Parkinson’s Disease
Leucine-rich repeat kinase 2 (LRRK2) has genetic links to Parkinson’s disease (PD). LRRK2 inhibitors are being explored as potential PD therapeutics. Interestingly, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide derivatives have been investigated as LRRK2 inhibitors. For example, PF-06447475 is a highly potent, brain-penetrant, and selective LRRK2 inhibitor that has undergone preclinical profiling . Its development may contribute to future PD treatments.
Biocatalysis and Microreactors
Enzymes immobilized on magnetic nanoparticles (MNPs) are essential for continuous flow biocatalysis. N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide, when immobilized on MNPs, could enhance enzymatic reactions. For instance, lipase B from Candida antarctica (CaLB) has been successfully immobilized using this compound. Microreactors incorporating CaLB-MNP complexes offer a convenient platform for efficient biocatalytic processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c28-19(9-8-17-6-2-1-3-7-17)22-16-18-23-20(26-10-4-5-11-26)25-21(24-18)27-12-14-29-15-13-27/h1-3,6-9H,4-5,10-16H2,(H,22,28)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPXDZFOSIWBO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C=CC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide |
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